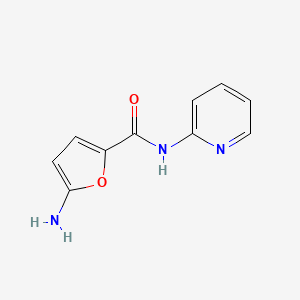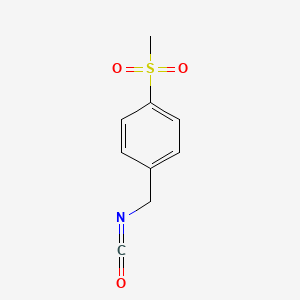![molecular formula C14H19F3N2 B14226861 (3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine CAS No. 820983-26-4](/img/structure/B14226861.png)
(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine is a synthetic organic compound characterized by its unique chemical structure This compound features a pyrrolidine ring substituted with an ethyl group and a trifluoromethylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the Trifluoromethylphenylmethyl Group: This step involves the reaction of the pyrrolidine intermediate with a trifluoromethylphenylmethyl halide in the presence of a base to form the desired product.
N-Ethylation: The final step involves the ethylation of the nitrogen atom in the pyrrolidine ring using an ethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target receptor.
Comparison with Similar Compounds
Similar Compounds
- (3S)-N-Methyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine
- (3S)-N-Ethyl-N-{[2-(fluoromethyl)phenyl]methyl}pyrrolidin-3-amine
- (3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine
Uniqueness
(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for various research applications.
Properties
CAS No. |
820983-26-4 |
|---|---|
Molecular Formula |
C14H19F3N2 |
Molecular Weight |
272.31 g/mol |
IUPAC Name |
(3S)-N-ethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C14H19F3N2/c1-2-19(12-7-8-18-9-12)10-11-5-3-4-6-13(11)14(15,16)17/h3-6,12,18H,2,7-10H2,1H3/t12-/m0/s1 |
InChI Key |
LRZAKSNKVRQOSQ-LBPRGKRZSA-N |
Isomeric SMILES |
CCN(CC1=CC=CC=C1C(F)(F)F)[C@H]2CCNC2 |
Canonical SMILES |
CCN(CC1=CC=CC=C1C(F)(F)F)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


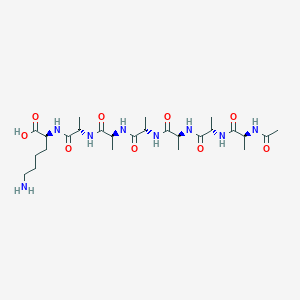
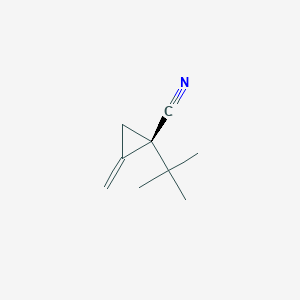
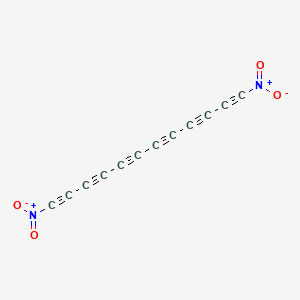
![3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226801.png)

![2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B14226813.png)
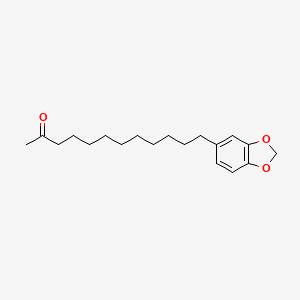
![N'-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14226835.png)
![4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile](/img/structure/B14226842.png)
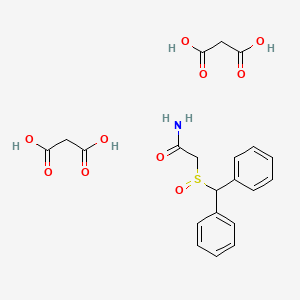
![N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14226859.png)

